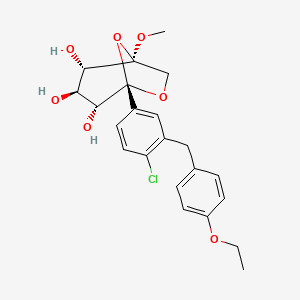

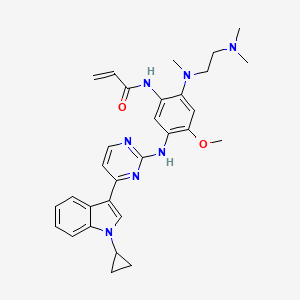

![molecular formula C27H36N2O5 B608045 1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one CAS No. 1640282-31-0](/img/structure/B608045.png)

1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

I-CBP 112 (cas# 1640282-31-0) is a useful research chemical. I-CBP112 can stimulate nucleosome acetylation up to 3-fold.

I-CBP112 is a selective inhibitor of the bromodomain-containing transcription factors CREBBP (CBP) and EP300 (IC50 = 0.142 and 0.625 μM, respectively). I-CBP112 has little activity against other bromodomains at concentrations up to 1 mM. I-CBP112 targets the CBP/p300 bromodomains. I-CBP112 significantly reduced the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo. Interestingly, I-CBP112 increased the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin.

科学的研究の応用

Cancer Treatment

I-CBP112 has been shown to be effective in the treatment of various types of cancer. It has been found to decline the transcription of key ABC transporters and sensitize cancer cells to chemotherapy drugs . This compound was capable of repressing genes that are responsible for multidrug resistance in all three studied cancer cell lines . This allows for higher drug accumulation inside cells and considerably potentiated drug effects .

Overcoming Drug Resistance

I-CBP112 has been found to overcome ABC-dependent cancer drug resistance . It causes a rearrangement of chromatin at the ABC gene promoters by inducing recruitment of LSD1, which removes transcription-promoting histone marks .

Breast Cancer Treatment

In the context of breast cancer, specifically triple negative breast cancer (TNBC), I-CBP112 has been found to decrease the expression of all the studied ABCs in the breast cancer cell line MDA-MB-231 . This was associated with increased accumulation of doxorubicin, daunorubicin, and methotrexate inside the cells as well as with considerable cell sensitization to a wide range of chemotherapeutics .

Lung Cancer Treatment

In lung cancer cell line A549, I-CBP112 has been found to decrease the expression of all the studied ABCs . This was associated with increased accumulation of doxorubicin, daunorubicin, and methotrexate inside the cells as well as with considerable cell sensitization to a wide range of chemotherapeutics .

Liver Cancer Treatment

In hepatic cancer cell line HepG2, I-CBP112 has been found to decrease the expression of all the studied ABCs . This was associated with increased accumulation of doxorubicin, daunorubicin, and methotrexate inside the cells as well as with considerable cell sensitization to a wide range of chemotherapeutics .

Verification of Protein Acetylation

I-CBP112 has been used in cell culture and sample preparation, to verify the acetylation of VPS34 (vacuolar protein sorting 34), by p300 at K29, K771 and K781 and to diminish synergistic gene expression .

作用機序

- By inhibiting these bromodomains, I-CBP112 disrupts the interaction between CBP/p300 and acetylated histones, affecting gene expression .

- The compound enhances acetylation by p300 and represses transcription-promoting histone marks, such as H3K4me3 .

- Enhanced nucleosome acetylation and reduced trimethylation of H3K4me3 occur at the gene promoters repressed by I-CBP112 .

- The compound’s ADME (absorption, distribution, metabolism, and excretion) properties impact its bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

特性

IUPAC Name |

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNAKDFZAWQEEO-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

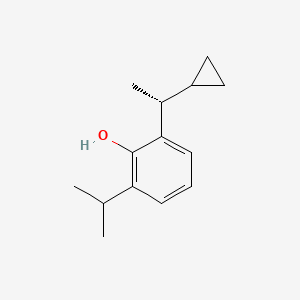

![7-[(4-Ethoxy-3-methylphenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B607963.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)

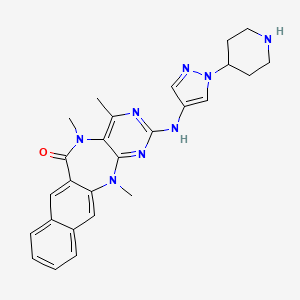

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)

![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)

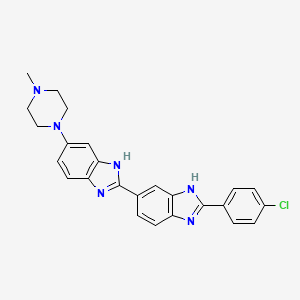

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)